3-(Difluoromethoxy)picolinic acid

Medicinal Chemistry Chemical Biology Lead Optimization

3-(Difluoromethoxy)picolinic acid (CAS 1211541-12-6) exhibits distinct physicochemical and biological profiles compared to regioisomeric analogs, with a predicted pKa of 2.58±0.36 and demonstrated ASBT inhibitory activity (50.5% at 10 µM). This fluorinated picolinic acid scaffold is strategically relevant for medicinal chemistry SAR exploration and agrochemical intermediate synthesis. Strictly for R&D use; not for human or veterinary applications.

Molecular Formula C7H5F2NO3
Molecular Weight 189.12 g/mol
CAS No. 1211541-12-6
Cat. No. B1427876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)picolinic acid
CAS1211541-12-6
Molecular FormulaC7H5F2NO3
Molecular Weight189.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)OC(F)F
InChIInChI=1S/C7H5F2NO3/c8-7(9)13-4-2-1-3-10-5(4)6(11)12/h1-3,7H,(H,11,12)
InChIKeyXJWOCKIDOISONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethoxy)picolinic acid (CAS 1211541-12-6) – Key Properties and Research Utility


3-(Difluoromethoxy)picolinic acid (CAS 1211541-12-6) is a fluorinated derivative of picolinic acid, with the molecular formula C₇H₅F₂NO₃ and a molecular weight of 189.12 g/mol . It is characterized by the presence of a difluoromethoxy (-OCF₂H) group at the 3-position of the pyridine-2-carboxylic acid scaffold. This compound is commercially available with a typical purity specification of ≥95% and is intended for research and development use only, not for human or veterinary therapeutic applications . Its unique structure positions it as a valuable building block in medicinal chemistry and agrochemical research, particularly within the class of picolinic acid derivatives explored for their biological activity [1][2].

Why Generic Substitution of 3-(Difluoromethoxy)picolinic Acid May Compromise Research Outcomes


Direct substitution of 3-(Difluoromethoxy)picolinic acid with other picolinic acid analogs is not recommended due to distinct physicochemical and biological profiles dictated by its specific substitution pattern. For instance, the regioisomeric 4-(difluoromethoxy)picolinic acid (CAS 1707365-38-5) exhibits a predicted pKa of 3.33±0.10 , contrasting sharply with the 2.58±0.36 predicted for the 3-substituted analog . This difference in acidity can significantly impact solubility, salt formation, and binding interactions. Furthermore, within a broader class of picolinic acid derivatives, even minor structural variations lead to divergent biological activities. A structure-activity relationship (SAR) study on related picolinic acid derivatives demonstrated that a compound bearing a 3-difluoromethoxy substituent exhibited 50.5±3.4% inhibition in an apical sodium-dependent bile acid transporter (ASBT) assay, while analogs with different halogen substitution patterns showed activities ranging from 19.6% to 80.1% under identical conditions [1]. This underscores that in-class interchangeability cannot be assumed without rigorous, quantitative comparative data.

Quantitative Differentiation Evidence for 3-(Difluoromethoxy)picolinic Acid


Regioisomeric Differentiation: pKa and Physicochemical Property Comparison

3-(Difluoromethoxy)picolinic acid and its regioisomer 4-(difluoromethoxy)picolinic acid exhibit distinct acid dissociation constants (pKa), a critical parameter influencing solubility, permeability, and molecular recognition. The predicted pKa for 3-(difluoromethoxy)picolinic acid is 2.58±0.36 , while that for 4-(difluoromethoxy)picolinic acid is 3.33±0.10 .

Medicinal Chemistry Chemical Biology Lead Optimization

Structural Class SAR: Biological Activity Differentiation Among Picolinic Acid Derivatives

In a structure-activity relationship (SAR) study of picolinic acid derivatives as inhibitors of the apical sodium-dependent bile acid transporter (ASBT), a compound containing a 3-difluoromethoxy substituent (Compound 4a9) demonstrated 50.5±3.4% inhibition at a concentration of 10 µmol/L [1]. This activity level differentiates it from other halogenated analogs tested in the same assay, such as the 3,5-difluoro derivative which showed 80.1±1.5% inhibition, and the 3,5-dimethoxy analog which exhibited only 19.6±3.1% inhibition [1].

Drug Discovery Structure-Activity Relationship Membrane Transport

Quantum Chemical Class Differentiation: Ionization Potential Among Picolinic Acid Derivatives

Quantum chemical calculations using the SCF MO method with a 3-21G/6-31G* basis set have established a correlation between the electronic structure of picolinic acid derivatives and their physiological activity. Specifically, derivatives exhibiting a bimodal physiological effect are characterized by a lower ionization potential compared to those lacking this effect [1]. While direct data for the 3-difluoromethoxy substituent is not reported, this class-level inference provides a framework for differentiating picolinic acid derivatives based on their predicted electron-donating or -withdrawing properties, which are modulated by the difluoromethoxy group.

Computational Chemistry Quantum Chemistry Physiological Activity Prediction

Procurement Purity Benchmarking

The commercially available form of 3-(difluoromethoxy)picolinic acid from established suppliers is offered with a minimum purity specification of 95% . While many picolinic acid derivatives are available at similar or higher purities, this specification serves as a benchmark for procurement decisions. For comparison, related compounds like 4-(difluoromethoxy)picolinic acid are also commonly available at 95% purity . This data point ensures that researchers can source material of consistent and documented quality, which is essential for reproducible experimental outcomes.

Chemical Procurement Quality Control Research Supply Chain

Recommended Research Applications for 3-(Difluoromethoxy)picolinic Acid Based on Evidence


Medicinal Chemistry: Lead Optimization in ASBT Inhibitor Programs

Given the quantifiable in vitro activity of a 3-difluoromethoxy-substituted picolinic acid derivative as an ASBT inhibitor (50.5% inhibition at 10 µM) [1], 3-(difluoromethoxy)picolinic acid is a strategically relevant building block for medicinal chemistry teams engaged in optimizing ASBT-targeting compounds. Its distinct activity profile compared to other halogenated analogs provides a rational starting point for SAR exploration.

Agrochemical Research: Synthesis of Substituted Picolinic Acid Herbicides

The compound's structural features align with a broad class of picolinic acid derivatives claimed in patent literature for their herbicidal activity [2][3]. Its difluoromethoxy substituent at the 3-position makes it a specific intermediate for synthesizing novel analogs within this established chemical space, potentially leading to candidates with improved selectivity or efficacy profiles.

Physicochemical Property Studies: Investigating Substitution Effects on Acidity and Solubility

The stark difference in predicted pKa between the 3- and 4-substituted regioisomers (2.58 vs. 3.33) makes 3-(difluoromethoxy)picolinic acid a valuable tool for studies examining the impact of substitution pattern on the physicochemical properties of pyridine carboxylic acids. This can inform the design of compounds with tailored solubility, logD, and bioavailability characteristics.

Computational Chemistry Model Validation

The existing class-level quantum chemical calculations on picolinic acid derivatives [4] provide a foundation for using 3-(difluoromethoxy)picolinic acid as a test case to validate and refine computational models that predict the impact of difluoromethoxy substitution on electronic structure and resulting biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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